

Edasalonexent pharmacokinetics absorption and metabolism

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Compound Focus: Edasalonexent

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Mechanism of Action and Pharmacokinetics

Edasalonexent (CAT-1004) is an orally administered, small molecule designed as a **novel nuclear factor kappa-light-chain-enhancer of activated B cells (NF- κ B) inhibitor** [1] [2]. Its structure is a covalent conjugate of salicylic acid and docosahexaenoic acid (DHA) linked by an ethylenediamine bridge [1]. The drug remains stable extracellularly and is actively transported into cells, where it is cleaved intracellularly by the enzyme **fatty acid amide hydrolase (FAAH)** to release salicylic acid and DHA [2]. This simultaneous intracellular delivery provides synergistic inhibition of activated NF- κ B [1] [2].

The table below summarizes the key pharmacokinetic (PK) and pharmacodynamic (PD) findings from early-phase human studies [1] [3]:

Parameter	Findings from Phase 1 Studies
Absorption & Food Effect	Rapid oral absorption. Plasma exposure (AUC) of Edasalonexent and its metabolite, salicylic acid, significantly increased when administered with food [1].
Metabolism & Clearance	Intracellular hydrolysis by FAAH releases salicylic acid and DHA. Consistent with this cleavage pathway; minimal accumulation after multiple doses [1].

Parameter	Findings from Phase 1 Studies
NF-κB Pathway Inhibition	Significant decrease in NF-κB pathway and proteasome gene expression profiles in peripheral mononuclear cells after 2 weeks of treatment. Inhibition was superior to equimolar doses of extracellular salicylic acid and DHA [1].
Safety & Tolerability	Well tolerated in adult subjects. Most common adverse events were mild diarrhea and headache [1].

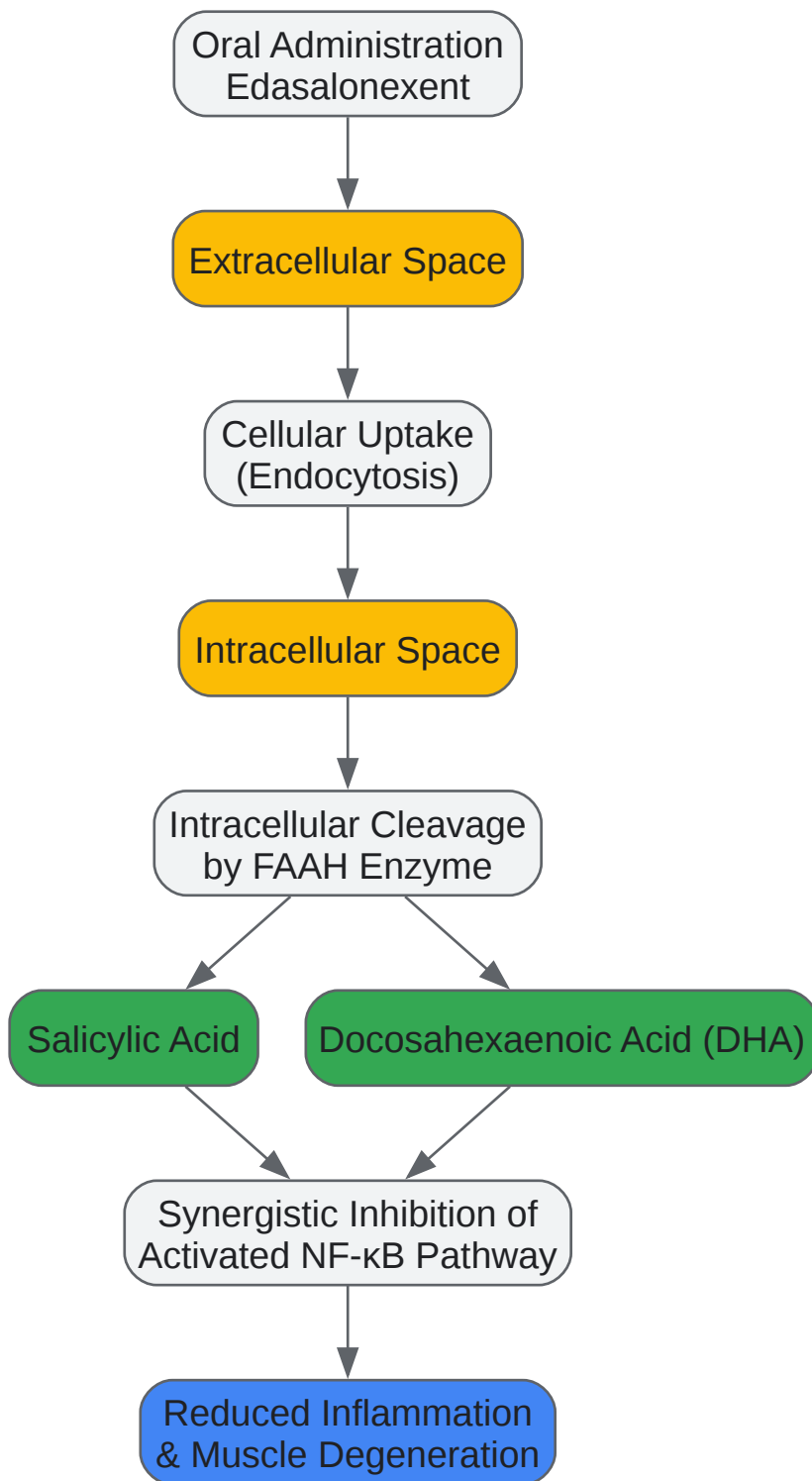
Clinical Trial Outcomes and Efficacy

The international, randomized, placebo-controlled Phase 3 trial (PolarisDMD) investigated **Edasalonexent** (100 mg/kg/day) in boys aged 4 to <8 years with DMD over 52 weeks [2].

Trial Aspect	PolarisDMD Phase 3 Trial Findings
Primary Endpoint (NSAA)	The change in North Star Ambulatory Assessment (NSAA) total score from baseline was not statistically significant for Edasalonexent vs. placebo at week 52 [2].
Secondary Endpoints (TFTs)	Differences in timed function tests (10-meter run/walk, 4-stair climb) were not statistically significant [2].
Age Subgroup Analysis	A pre-specified analysis showed that younger patients (≤ 6.0 years) demonstrated a more robust and statistically significant treatment effect on functional decline in some assessments [2].
Safety Profile	Treatment was generally well-tolerated with a manageable safety profile. The majority of adverse events were mild, with gastrointestinal events (primarily diarrhea) being the most common [2].

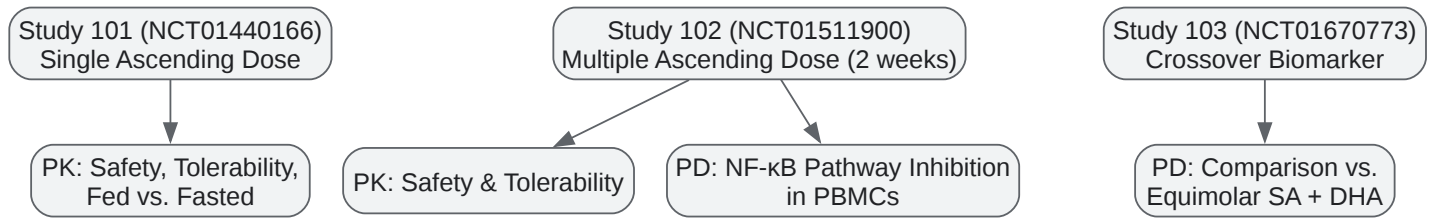
Visualizing the Pathway and Workflow

The following diagrams, created with Graphviz, illustrate **Edasalonexent**'s mechanism of action and the flow of key experiments that established its pharmacokinetic and pharmacodynamic profile.



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Edasalonexent is cleaved intracellularly by FAAH to release active components that synergistically inhibit NF-κB [1] [2].



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Phase 1 studies established **Edasalonexent**'s pharmacokinetics (PK) and pharmacodynamics (PD) in adults [1].

Key Insights for Researchers

From a drug development perspective, **Edasalonexent** represents a rational approach to targeting a key driver of DMD pathology. The intracellular prodrug strategy aims to achieve high local concentrations of active moieties while potentially mitigating systemic toxicity [1]. The age-dependent effect observed in the Phase 3 trial suggests that **initiating treatment before the age of 6 may be critical for maximizing therapeutic benefit**, highlighting the importance of early intervention in disease-modifying strategies for DMD [2].

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References

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2. Results of the PolarisDMD Trial [pmc.ncbi.nlm.nih.gov]
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